Home > Products > Screening Compounds P21350 > 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one - 1105196-92-6

1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Catalog Number: EVT-1728166
CAS Number: 1105196-92-6
Molecular Formula: C14H14FN5O
Molecular Weight: 287.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

  • Compound Description: PF-04447943 is a selective and brain-penetrant phosphodiesterase 9A (PDE9A) inhibitor. [, ] Developed using a combination of parallel synthetic chemistry and structure-based drug design, PF-04447943 demonstrates high selectivity for PDE9A over other PDE family members. [, ] Preclinical studies show PF-04447943 elevates cGMP levels in the rodent brain and cerebrospinal fluid, exhibiting procognitive effects in various rodent models and promoting synaptic stabilization in a transgenic mouse model of amyloid precursor protein (APP). [, ] Human clinical trials confirm PF-04447943 is well-tolerated and effectively increases cerebrospinal fluid cGMP in healthy individuals. [, ] These findings support PF-04447943 as a valuable pharmacological tool for investigating the clinical potential of PDE9A inhibition in conditions associated with cognitive impairment and compromised cGMP signaling. [, ]

6-Alkyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one Derivatives

  • Compound Description: This series of compounds are identified as PDE9A inhibitors. [] These derivatives are characterized by a 6-cycloalkyl substituent on the pyrazolo[3,4-d]pyrimidin-4-one core and an aromatic heteroaryl group at the 1-position. [] These structural features contribute to their ability to inhibit PDE9A, making them potential therapeutic agents for cognitive disorders. []

1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691)

  • Compound Description: BAY 73-6691 is a potent and selective PDE9 inhibitor currently undergoing preclinical investigations for Alzheimer's disease. [] It demonstrates potent inhibition of human (IC50 = 55 nM) and murine (IC50 = 100 nM) PDE9 in vitro while exhibiting moderate activity against other cyclic nucleotide-specific phosphodiesterases. []
Overview

1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention for its potential biological activities, particularly as a phosphodiesterase 9 inhibitor. The molecular structure features a pyrazolo ring fused with a pyrimidine, which is characteristic of many bioactive compounds.

Source

The compound can be synthesized through various methods reported in scientific literature, including structure-based design approaches that leverage its interactions with biological targets such as phosphodiesterase enzymes. Studies have shown that modifications in its structure can lead to significant changes in biological activity, making it a subject of interest in medicinal chemistry.

Classification

1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is classified as:

  • Chemical Class: Pyrazolo[3,4-d]pyrimidine derivatives
  • Biological Activity: Phosphodiesterase 9 inhibitor
Synthesis Analysis

The synthesis of 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves several key steps:

  1. Formation of the Pyrazolo Ring: The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazolo core.
  2. Substitution Reactions: The introduction of the 2-aminoethyl and 3-fluorobenzyl groups can be achieved through nucleophilic substitution reactions. For instance, the use of Boc-protected amines and subsequent deprotection steps are common.
  3. Final Cyclization: The final product is obtained through cyclization reactions that link the pyrazolo and pyrimidine moieties.

Technical details regarding these synthetic routes can be found in studies focusing on structure-based drug design and optimization of pyrazolo[3,4-d]pyrimidine derivatives for enhanced biological activity .

Molecular Structure Analysis

Structure

The molecular formula of 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is C14H14FN5OC_{14}H_{14}FN_{5}O, with a molecular weight of approximately 287.29 g/mol. The structural representation includes:

  • A pyrazolo ring fused to a pyrimidine ring.
  • An aminoethyl side chain at one position and a fluorobenzyl group at another.

Data

The compound's structure can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the arrangement of atoms and functional groups.

Chemical Reactions Analysis

The reactivity of 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be explored through various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the compound may undergo hydrolysis to yield corresponding acids or amines.
  2. Substitution Reactions: The presence of halogen substituents allows for further substitution reactions to introduce different functional groups.
  3. Reduction Reactions: Certain functional groups within the compound may be reduced to yield more reactive intermediates.

These reactions are critical for modifying the compound for enhanced pharmacological properties .

Mechanism of Action

The mechanism by which 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts its biological effects primarily involves inhibition of phosphodiesterase 9 enzymes. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) within cells, which plays a significant role in various signaling pathways related to cardiovascular health and neuroprotection.

Process

Upon binding to the active site of phosphodiesterase 9, the compound stabilizes an inactive form of the enzyme, preventing it from hydrolyzing cGMP. This results in prolonged signaling effects associated with cGMP pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; potential for nucleophilic substitution due to halogen substituents.

Relevant data regarding these properties can guide researchers in handling and utilizing this compound effectively .

Applications

The primary applications of 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one include:

  • Pharmaceutical Development: As a potential therapeutic agent for conditions related to phosphodiesterase dysregulation such as neurodegenerative diseases and certain cardiovascular disorders.
  • Research Tool: Used in biochemical assays to study cGMP-related signaling pathways and their implications in various physiological processes.

This compound represents a promising avenue for drug discovery and development within medicinal chemistry .

Introduction to Pyrazolo[3,4-d]pyrimidin-4-one Derivatives in Medicinal Chemistry

Structural Classification and Pharmacological Relevance of Pyrazolo[3,4-d]pyrimidin-4-one Scaffolds

The pyrazolo[3,4-d]pyrimidin-4-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure that combines pyrazole and pyrimidine rings with a ketone functionality at the 4-position. This core structure exhibits remarkable versatility in drug design due to its ability to engage in diverse molecular interactions with biological targets. The scaffold's planar geometry allows for efficient π-π stacking interactions with aromatic residues in enzyme binding pockets, while the lactam moiety (C=O at position 4) serves as both a hydrogen bond acceptor and donor, depending on its tautomeric state [1] [2].

Positional substitution significantly modulates the pharmacological profile of this scaffold. The N-1 position often accommodates solubilizing groups (e.g., the 2-aminoethyl substituent in the subject compound), which enhance water solubility and facilitate target engagement. The C-5 position (adjacent to the bridgehead nitrogen) typically bears aromatic or hydrophobic substituents that influence target selectivity and binding affinity. The C-6 position can be modified to fine-tune electronic properties, though it remains unsubstituted in the current compound. Pyrazolo[3,4-d]pyrimidin-4-ones exhibit a broad spectrum of bioactivities, including kinase inhibition, phosphodiesterase (PDE) modulation, and antiviral effects, making them invaluable tools for probing biological pathways and developing targeted therapies [1] [2] [6].

Table 1: Pharmacological Significance of Pyrazolo[3,4-d]pyrimidin-4-one Substituents

PositionCommon SubstituentsBiological InfluenceExample in Target Compound
N-1Alkylamino chainsEnhances solubility, allows ionic interactions2-Aminoethyl group
C-5Arylalkyl groupsDictates target selectivity and binding affinity3-Fluorobenzyl moiety
C-6H, Halogens, Small alkylModulates electronic properties and steric fitHydrogen atom
C-3/C-7aUnsubstitutedMaintains planarity for optimal π-stackingN/A

Role of Fluorinated Benzyl Substituents in Bioactive Compound Design

Fluorinated benzyl groups at the C-5 position represent a strategic design element in pyrazolo[3,4-d]pyrimidin-4-one derivatives. The incorporation of fluorine, particularly at the meta-position (3-fluorobenzyl), imparts several advantageous physicochemical and pharmacological properties. Fluorine's high electronegativity induces a strong electron-withdrawing effect, which polarizes the benzyl ring and influences the electron density of the entire scaffold. This polarization can enhance binding affinity to target proteins through dipole-dipole interactions and improved electrostatic complementarity [1] [2].

The meta-fluorine position specifically avoids steric clashes that might occur with ortho-substitution while providing a more balanced electronic effect compared to para-substitution. The 3-fluorobenzyl moiety significantly increases metabolic stability by resisting oxidative degradation pathways, particularly those mediated by cytochrome P450 enzymes targeting unsubstituted benzyl rings. Furthermore, fluorine substitution enhances membrane permeability due to increased lipophilicity (log P), facilitating blood-brain barrier penetration – a critical requirement for CNS-targeted PDE9 inhibitors. Comparative studies of fluorinated positional isomers (2-F, 3-F, 4-F benzyl) reveal distinct structure-activity relationships, where subtle changes in fluorine position can dramatically alter inhibitory potency and selectivity profiles [1] [2] [6].

Table 2: Comparative Analysis of Fluorinated Benzyl Positional Isomers

Substituent PositionLipophilicity (log P)Electrostatic PotentialKey Biological Implications
2-Fluorobenzyl (ortho)↑↑Highly localized dipolePotential steric hindrance; Altered binding orientation
3-Fluorobenzyl (meta)Balanced dipole momentOptimal balance of permeability and target engagement
4-Fluorobenzyl (para)Delocalized dipoleEnhanced metabolic stability; Reduced target affinity
Unsubstituted benzylBaselineNeutralLower potency; Higher metabolic clearance

Rationale for Targeting Phosphodiesterase 9A (PDE9A) in Neurological and Cognitive Disorders

PDE9A inhibition represents a promising therapeutic strategy for neurological and cognitive disorders due to its unique role in regulating cyclic guanosine monophosphate (cGMP) signaling within the brain. Unlike other phosphodiesterases, PDE9A exhibits the highest known affinity for cGMP (Km ≈ 70-170 nM), making it a critical regulator of cGMP-mediated pathways implicated in neuroplasticity, memory consolidation, and neuronal protection. Elevated cGMP levels resulting from PDE9A inhibition activate protein kinase G (PKG), which phosphorylates key substrates involved in synaptic strengthening, including CREB (cAMP response element-binding protein), thereby enhancing learning and memory processes [2] [6].

The structural architecture of PDE9A's catalytic domain features a conserved metal-binding motif (Zn²⁺/Mg²⁺) and a hydrophobic clamp region that accommodates purine-based inhibitors. Pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, effectively mimic the planar purine structure of cGMP while exploiting additional interactions within the active site. The 3-fluorobenzyl group occupies a hydrophobic subpocket lined by residues Leu420, Leu421, Tyr424, Phe441, Ala452, and Gln453, while the 2-aminoethyl side chain extends toward solvent-accessible regions, reducing entropic penalties upon binding. This precise molecular recognition underlies the compound's potential for treating Alzheimer's disease, vascular dementia, and age-related cognitive decline, where impaired cGMP signaling correlates with neurodegeneration and synaptic dysfunction [2] [6].

Table 3: Key Binding Interactions of PDE9A Inhibitors

Structural FeaturePDE9A ResiduesInteraction TypeFunctional Significance
Pyrazolo[3,4-d]pyrimidin-4-one corePhe456, Tyr424π-π stackingMimics purine ring of cGMP
4-Oxo moietyGln453, Water networkH-bond acceptorReplaces cGMP carbonyl interactions
3-Fluorobenzyl groupLeu420, Leu421, Phe441Hydrophobic packingEnhances affinity and selectivity over PDE isoforms
2-Aminoethyl chainSolvent-exposed regionCationic charge & solvationImproves solubility and pharmacokinetics

Properties

CAS Number

1105196-92-6

Product Name

1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

IUPAC Name

1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C14H14FN5O

Molecular Weight

287.29 g/mol

InChI

InChI=1S/C14H14FN5O/c15-11-3-1-2-10(6-11)8-19-9-17-13-12(14(19)21)7-18-20(13)5-4-16/h1-3,6-7,9H,4-5,8,16H2

InChI Key

COZRTPUSROLJNW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCN

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.